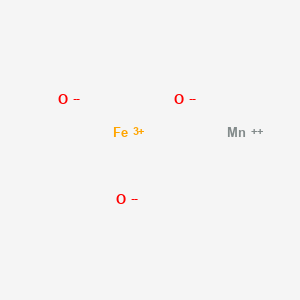
POTASSIUM BIS(OXALATO)PLATINATE(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium Bis(oxalato)platinate(II), also known as Dipotassium bis(oxalato)platinate(2−) dihydrate or Potassium dioxalatoplatinate(II) dihydrate, is a compound with the linear formula K2Pt(C2O4)2 · 2H2O . It is a yellow to green powder and has a molecular weight of 485.34 .
Synthesis Analysis
A one-step synthetic procedure involves the reaction of potassium bis(oxalato)platinate(II) with the corresponding N6-benzyladenosine derivative (nL). This process yields the [Pt(ox)(nL)2]∙1.5H2O oxalato (ox) complexes 1–5, where the nL molecules act as monodentate coordinated N-donor ligands .Molecular Structure Analysis
The structure of [Pt(ox)(4FL)2] (5) contains a tetracoordinated central Pt(II) atom with two monodentate adenosine-based ligands coordinated through their N7 atoms and one bidentate oxalate dianion .Chemical Reactions Analysis
The thermal decomposition of trans-K[Cr(C2O4)2(OH2)2]·3H2O and cis-K[Cr(C2O4)2(OH2)2] has been studied using the TG–MS technique. The measurements were carried out in an argon atmosphere over the temperature range of 293–873 K .Physical And Chemical Properties Analysis
Potassium Bis(oxalato)platinate(II) is a yellow to green powder . It has a density of 3.04 g/mL at 25 °C (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Platinum (II) Oxalato Complexes
Potassium Bis(Oxalato)Platinate(II) is used in the synthesis of Platinum (II) Oxalato Complexes . A one-step synthetic procedure involves the reaction of Potassium Bis(Oxalato)Platinate(II) with the corresponding N6-benzyladenosine derivative (nL) to provide the [Pt(ox)(nL)2]∙1.5H2O oxalato (ox) complexes . These complexes involve the nL molecules as monodentate coordinated N-donor ligands .
Cytotoxicity Evaluation
These synthesized Platinum (II) Oxalato Complexes are then evaluated for their cytotoxicity . However, these complexes did not show any effect up to the concentration of 50.0 µM (compounds 1, 2) or 20.0 µM (compounds 3 – 5) .
Antitumor Activity
The Platinum (II) Oxalato Complexes are also studied for their antitumor activity . Adenosine is considered to be a biologically important molecule because it is involved in the structure of nucleic acids or adenosine-phosphates (ATP, ADP, AMP) necessary for the intracellular transfer and storage of energy .
Polymerization Capabilities
The polymerization capabilities and characteristics of the electrochemically prepared partially oxidized (PO) salts of the Bis(Oxalato)Platinate (II) (Pt-Ox) are investigated . The polymers were synthesized in glass capillary templates at lengths of 900 mm, as well as through porous anodic alumina oxide (AAO) templates with pore diameters of 200 nm and 20 nm respectively .
Nanoscale Templates
The PO Pt-Ox polymers, which are brittle in macroscale form when dehydrated, were found to possess significant flexibility on the nanoscale even after exposure to air for 2 months . During the electrochemical syntheses, the formation of the PO polymers could be directed by varying the positions and the number of electrodes .
Synthesis of New Complexes
A new PO guanidinium (Guan) containing Pt-Ox complex, (Guan)1.61Pt(C2O4)2·H2O, was synthesized and characterized .
Mecanismo De Acción
Safety and Hazards
Potassium Bis(oxalato)platinate(II) can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers There are several relevant papers that discuss Potassium Bis(oxalato)platinate(II). One paper discusses the synthesis, characterization, and cytotoxicity evaluation of Platinum (II) Oxalato Complexes Involving Adenosine-Based N-Donor Ligands . Another paper discusses the thermal properties of potassium bis(oxalato)diaquochromates .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium Bis(oxalato)platinat(II) can be achieved by the reaction of potassium tetrachloroplatinate(II) with oxalic acid in water.", "Starting Materials": [ "Potassium tetrachloroplatinate(II)", "Oxalic acid", "Water" ], "Reaction": [ "Dissolve potassium tetrachloroplatinate(II) in water to form a solution.", "Add oxalic acid to the solution and stir until it dissolves completely.", "Heat the resulting mixture to 60-70°C and continue stirring for 1-2 hours.", "Allow the solution to cool to room temperature and filter off any precipitate that forms.", "Add potassium hydroxide to the filtrate until the pH reaches 7-8.", "Collect the resulting precipitate by filtration and wash it with water.", "Dry the precipitate in a vacuum oven at 60°C for several hours to obtain Potassium Bis(oxalato)platinat(II)." ] } | |
Número CAS |
14244-64-5 |
Nombre del producto |
POTASSIUM BIS(OXALATO)PLATINATE(II) |
Fórmula molecular |
C4H6K2O10Pt |
Peso molecular |
487.363 |
Nombre IUPAC |
dipotassium;2-hydroxy-2-oxoacetate;platinum;dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;/p-2 |
Clave InChI |
GJSJXUDEGOYJMP-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
Origen del producto |
United States |
Q & A
Q1: Can potassium bis(oxalato)platinate(II) be used as a starting material to synthesize other platinum(II) complexes with potential biological activity?
A1: Yes, the research demonstrates that potassium bis(oxalato)platinate(II) can serve as a precursor for synthesizing novel platinum(II) complexes. One study utilized potassium bis(oxalato)platinate(II) in a one-step reaction with N6-benzyladenosine derivatives to create a series of [Pt(oxalato)(N6-benzyladenosine derivative)2] complexes []. This highlights the compound's utility in generating diverse platinum(II) complexes, which can then be further investigated for potential applications, including biological activity.
Q2: Besides its potential use in biological applications, are there other areas where potassium bis(oxalato)platinate(II) proves useful?
A2: Yes, potassium bis(oxalato)platinate(II) exhibits utility in material science. Research demonstrates its application in the electrochemical growth of highly conductive inorganic complexes []. This method enables the formation of single crystals of materials like K2Pt(CN)4X0.3 ⋅ 3H2O (X = Cl, Br), K1.75Pt(CN)4 ⋅ 1.5 H2O, and K1.64Pt(O2C2O2) ⋅ 2H2O, showcasing its potential in developing advanced materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



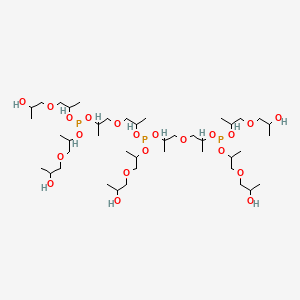


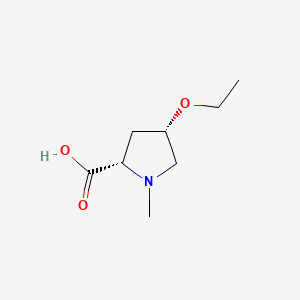
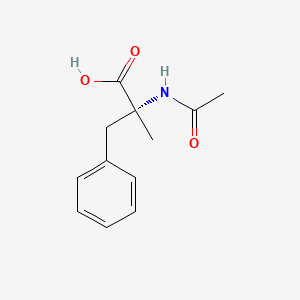
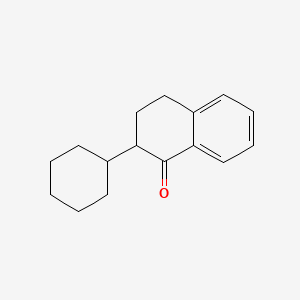
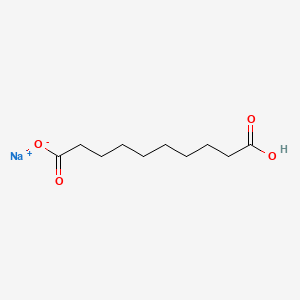
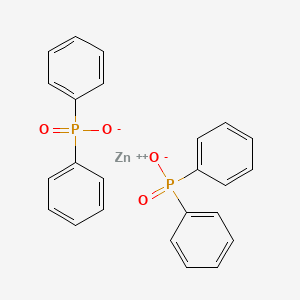
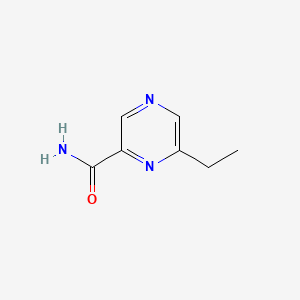
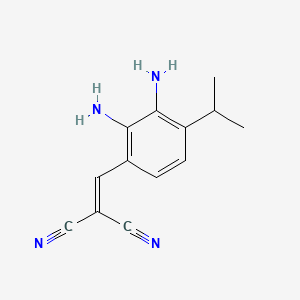
![2H-Imidazo[4,5-b]quinoxaline](/img/structure/B577029.png)
